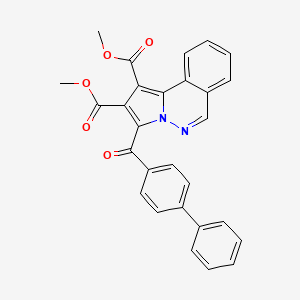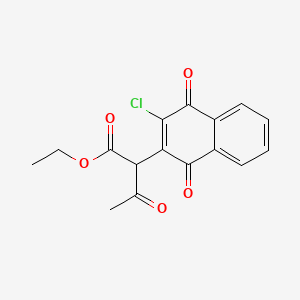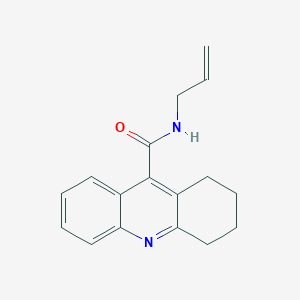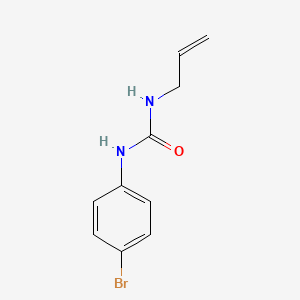
Dimethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound that belongs to the class of phthalazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include biphenyl derivatives and phthalazine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining biphenyl derivatives with phthalazine under acidic or basic conditions.
Esterification: Introducing the dimethyl ester groups through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yields.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for esterification and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its chemical properties in material science and catalysis.
Mecanismo De Acción
The mechanism of action of Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phthalazine Derivatives: Compounds with similar core structures but different substituents.
Biphenyl Compounds: Molecules containing biphenyl groups with various functional groups.
Uniqueness
Dimethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is unique due to its specific combination of biphenyl and phthalazine moieties, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
853330-27-5 |
|---|---|
Fórmula molecular |
C28H20N2O5 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
dimethyl 3-(4-phenylbenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C28H20N2O5/c1-34-27(32)22-23(28(33)35-2)25(30-24(22)21-11-7-6-10-20(21)16-29-30)26(31)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-16H,1-2H3 |
Clave InChI |
PREKUBROVOXPMX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)


![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)








